7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyloxy group at the 7-position, a chlorine atom at the 6-position, and a methoxyphenyl group at the 4-position of the chromone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one.
Benzyloxy Group Introduction: The hydroxyl group at the 7-position is then converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Corresponding alcohol.
Substitution: Amino or thio derivatives depending on the nucleophile used.
Scientific Research Applications
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Fluorescent Labeling: Due to its chromone core, it can be used as a fluorescent probe in biochemical assays and imaging studies.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Pathway Modulation: It can modulate signaling pathways related to inflammation and cancer, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Molecular Targets: The primary molecular targets include enzymes and receptors involved in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the benzyloxy group but shares the chromone core and other substituents.
7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the chlorine atom at the 6-position.
6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks both the benzyloxy group and the hydroxyl group at the 7-position.
Uniqueness
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both the benzyloxy group and the chlorine atom, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a therapeutic agent and a research tool in various scientific fields.
Properties
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)-7-phenylmethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-17-9-7-16(8-10-17)18-12-23(25)28-21-13-22(20(24)11-19(18)21)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSHUJPWFJTZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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